6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Overview
Description
“6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine” is a chemical compound with the molecular formula C14H12ClNO . It is a member of the benzoxazine family, which are heterocyclic compounds containing a benzene fused to an oxazine ring .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The compound has a molecular weight of 245.704 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found in the available literature, benzoxazine derivatives have been used as catalysts in the synthesis of various compounds .Scientific Research Applications
Molecular Structure and Conformation : Chaudhuri, Helliwell, and Kundu (2001) studied a related compound, (Z)-7-Chloro-3-[(3-chlorophenyl)-methylidene]-4-p-tosyl-3,4-dihydro-2H-1,4-benzoxazine. They detailed its molecular structure, noting that the 3,4-dihydro-2H-oxazine part of the molecule is fused to the benzo ring and has a half-boat conformation (Chaudhuri, Helliwell, & Kundu, 2001).
Synthesis Methods : A study by 詹淑婷 (2012) reported a new synthesis method for 3,4-dihydro-2H-benzo[1,4]oxazines, including 6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine, which could have implications in biology and medication (詹淑婷, 2012).
Antibacterial Properties : Suthar et al. (2009) synthesized 6, 8-Disubstituted-3-(4-(4-Substituted Phenyl) Thiazol-2-yl)-3,4-Dihydro-2H-Benzo[E][1,3]Oxazine and evaluated its antibacterial properties, indicating potential applications in developing antibacterial agents (Suthar, Patel, Patel, & Patel, 2009).
Cancer Research : Lin et al. (2016) explored the cytotoxicity of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates, finding potential as lead compounds for ovarian carcinoma-specific cytotoxic agents (Lin et al., 2016).
Thermal Properties and Polymerization : Ding Wen-sheng (2009) studied the synthesis, structure characterization, and thermal properties of diamin type benzoxazines, providing insights into the thermal behaviors and potential applications in materials science (Ding Wen-sheng, 2009).
Antimicrobial Agents : Desai et al. (2017) synthesized novel compounds with a 1,4-benzoxazine structure and evaluated their antimicrobial activity, demonstrating their potential as antimicrobial agents (Desai, Bhatt, Joshi, & Vaja, 2017).
Mechanism of Action
Target of Action
Similar compounds in the benzoxazine class have been found to exhibit activity against a variety of targets, including microbial cells .
Mode of Action
Benzoxazine derivatives have been reported to function as receptor agonists .
Biochemical Pathways
Benzoxazine derivatives have been reported to exhibit a number of immune and anti-inflammatory actions .
Result of Action
Benzoxazine derivatives have been reported to exhibit antimicrobial activity .
Biochemical Analysis
Biochemical Properties
6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and the production of different metabolites .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and apoptosis. This modulation can lead to either protective or detrimental effects on cells, depending on the context .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can alter the conformation of the target enzyme, affecting its activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant properties or protective effects against cellular damage. At higher doses, it can lead to toxic or adverse effects, including cellular apoptosis or necrosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have biological activity. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can affect its efficacy and potential side effects. Understanding these transport mechanisms is crucial for optimizing its use in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall efficacy. For example, localization to the mitochondria may enhance its effects on cellular energy metabolism .
Properties
IUPAC Name |
6-chloro-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-11-6-7-14-12(8-11)16-13(9-17-14)10-4-2-1-3-5-10/h1-8,13,16H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXZUOFJVYTTKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(O1)C=CC(=C2)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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